(-)-Menthoxyacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

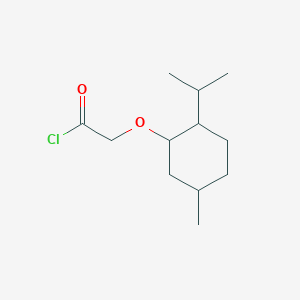

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21ClO2 |

|---|---|

Molecular Weight |

232.74 g/mol |

IUPAC Name |

2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl chloride |

InChI |

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3 |

InChI Key |

VNMCKLVHDJADEB-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)OCC(=O)Cl)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)Cl)C(C)C |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the analysis and separation of enantiomers are critical, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its specific stereoisomer. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation and quantification challenging.[1][2] Chiral derivatization is a powerful strategy to overcome this hurdle. This technique involves reacting a racemic mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a mixture of diastereomers.[3] These newly formed diastereomers have distinct physicochemical properties, allowing for their separation and analysis using standard chromatographic and spectroscopic methods.[2][4]

(-)-Menthoxyacetyl chloride, derived from the naturally occurring (-)-menthol, is a highly effective CDA for the resolution of racemic alcohols and amines. Its utility lies in its ability to create diastereomeric esters and amides, respectively, which can be readily separated and quantified. This guide provides a comprehensive overview of this compound, including its preparation, reaction mechanisms, detailed experimental protocols, and applications in chiral analysis.

Principle of Chiral Derivatization

The core principle behind using this compound is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[3] The enantiomerically pure CDA reacts with the racemic analyte (e.g., a mixture of R- and S-alcohols) to produce two diastereomers (e.g., (R)-alcohol-(-)-menthoxyacetate and (S)-alcohol-(-)-menthoxyacetate). Because these diastereomers have different physical properties, they can be separated by achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1][2][4] The relative peak areas in the resulting chromatogram directly correspond to the ratio of the original enantiomers in the mixture.[1] Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the diastereomers will exhibit distinct chemical shifts, allowing for the determination of enantiomeric excess (% ee).

Preparation of this compound

This compound is typically prepared from its corresponding carboxylic acid, (-)-menthoxyacetic acid, and is often used immediately without extensive purification.[1][5] The most common method involves the reaction of (-)-menthoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][6][5]

Reaction Scheme: (-)-Menthoxyacetic acid + Thionyl Chloride → this compound + SO₂ + HCl

This reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.[6][5]

Applications in Chiral Analysis

This compound is primarily used for the chiral resolution and determination of enantiomeric purity of:

-

Chiral Alcohols: It reacts with primary and secondary alcohols to form diastereomeric esters.[4][6]

-

Chiral Amines: It reacts with primary and secondary amines to form diastereomeric amides.[5]

The resulting diastereomers can be analyzed by:

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the diastereomeric derivatives.[1][4][5] An achiral stationary phase, such as a standard C18 or silica (B1680970) gel column, is sufficient for separation.[1][2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the enantiomeric excess by integrating the signals of protons that are in different chemical environments in the two diastereomers.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the derivatization and analysis using this compound.

Table 1: Typical HPLC Separation Parameters for Diastereomeric Esters

| Parameter | Diastereomer 1 | Diastereomer 2 |

|---|---|---|

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Analytical Technique | HPLC | HPLC |

| Column | C18 reverse-phase | C18 reverse-phase |

| Detection | UV at 210 nm | UV at 210 nm |

Data is based on a model chiral secondary alcohol.[1]

Table 2: General Reaction Parameters for Derivatization

| Parameter | Description | Value/Range |

|---|---|---|

| Chiral Derivatizing Agent | (-)-Menthoxyacetic acid | |

| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | |

| Analyte | Racemic primary or secondary alcohols/amines | |

| Product | Diastereomeric esters or N-((-)-menthyloxyacetyl)amines | |

| Typical Reaction Yield (Amide Formation) | 80-95% |

Data compiled from various derivatization protocols.[5]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the CDA from (-)-menthoxyacetic acid using thionyl chloride.[5]

Materials:

-

(-)-Menthoxyacetic acid (1.0 eq)

-

Thionyl chloride (1.2 - 1.5 eq)[5]

-

Anhydrous dichloromethane (DCM)[5]

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator[5]

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid in anhydrous DCM.[5]

-

Slowly add thionyl chloride to the solution at room temperature with stirring. Caution: This step should be performed in a fume hood as thionyl chloride is corrosive and releases toxic gases.[5]

-

Attach a reflux condenser and gently heat the mixture to reflux (~40°C for DCM) for 1-2 hours.[5]

-

Monitor the reaction by the cessation of gas evolution.[5]

-

After completion, cool the mixture to room temperature.[5]

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly.[5]

Protocol 2: Derivatization of a Racemic Alcohol

This protocol details the esterification of a racemic alcohol with the freshly prepared this compound.[4][6]

Materials:

-

Racemic alcohol (1.0 eq)

-

Crude this compound (~1.2 eq)[1]

-

Anhydrous dichloromethane (DCM)[4]

-

Anhydrous pyridine (B92270) (1.2 eq)[6]

-

Round-bottom flask, magnetic stirrer, ice bath[4]

Procedure:

-

Dissolve the racemic alcohol and anhydrous pyridine in anhydrous DCM in a round-bottom flask.[6]

-

Cool the solution in an ice bath.[4]

-

Slowly add a solution of this compound in anhydrous DCM to the cooled mixture with stirring.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction by adding 1 M HCl.[4]

-

Transfer the mixture to a separatory funnel, wash sequentially with saturated NaHCO₃ solution and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.[6]

Protocol 3: Derivatization of a Racemic Amine

This protocol outlines the amidation of a racemic amine.[5]

Materials:

-

Racemic amine (1.0 eq)

-

Crude this compound (1.1 - 1.2 eq)[5]

-

Triethylamine (B128534) (1.5 - 2.0 eq)[5]

-

Anhydrous dichloromethane (DCM)[5]

-

Round-bottom flask, magnetic stirrer, ice bath[5]

Procedure:

-

Dissolve the racemic amine and triethylamine in anhydrous DCM in a round-bottom flask.[5]

-

Cool the solution in an ice bath.[5]

-

Dissolve the crude this compound in a small amount of anhydrous DCM.[5]

-

Slowly add the this compound solution to the stirred amine solution.[5]

-

After addition, remove the ice bath and stir at room temperature for 2-4 hours, or until completion (monitor by TLC or LC-MS).[5]

-

Quench the reaction by adding water and proceed with standard aqueous workup.[5]

Protocol 4: HPLC Analysis of Diastereomers

This protocol provides a general procedure for the HPLC analysis of the resulting diastereomeric mixture.[1]

Materials & Conditions:

-

HPLC system with UV detector

-

Achiral column (e.g., C18 reverse-phase)[5]

-

Mobile Phase: Isocratic mixture (e.g., Acetonitrile/Water)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 210 nm[1]

-

Injection Volume: 10 µL[1]

Procedure:

-

Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[1]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]

-

Injection: Inject the prepared sample onto the column.[1]

-

Data Analysis: Integrate the peak areas of the two separated diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Visualizations

The following diagrams illustrate the key workflows and reactions involved in using this compound as a chiral derivatizing agent.

Caption: General workflow for chiral derivatization.

Caption: Experimental workflow for HPLC analysis.

Caption: Reaction of a racemic alcohol with the CDA.

Conclusion

This compound stands as a reliable and effective chiral derivatizing agent for the analysis of racemic alcohols and amines. The formation of diastereomers that are easily separable by standard achiral HPLC, coupled with the ability to quantify enantiomeric excess via NMR, makes it an invaluable tool in synthetic and analytical chemistry. The straightforward preparation and derivatization protocols further enhance its utility for researchers, scientists, and professionals in drug development, where stereochemical purity is paramount.

References

(-)-Menthoxyacetyl chloride mechanism of action with alcohols

An In-depth Technical Guide to the Mechanism and Application of (-)-Menthoxyacetyl Chloride for the Resolution of Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric purity and the resolution of racemic mixtures are critical challenges in modern chemistry, particularly within the pharmaceutical industry where the biological activity of stereoisomers can differ significantly. This compound serves as a valuable chiral derivatizing agent for the analysis and separation of chiral alcohols. This technical guide provides a comprehensive overview of the core mechanism of action of this compound with alcohols, its application in forming distinguishable diastereomeric esters, and detailed experimental protocols for its use. Quantitative data on reaction outcomes and spectroscopic analysis are summarized, and key processes are illustrated with detailed diagrams to provide a thorough resource for researchers in stereoselective synthesis and drug development.

Introduction

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a formidable task. A widely employed strategy to overcome this is the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties, allowing for their separation by standard techniques like chromatography and their differentiation by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

(-)-Menthoxyacetic acid, derived from the naturally abundant and inexpensive (-)-menthol, is a powerful chiral resolving agent. It is readily converted to its more reactive acid chloride, this compound, which efficiently reacts with racemic alcohols to form diastereomeric esters. The bulky and conformationally rigid menthyl group imparts significant physical and spectral differences upon the resulting diastereomers, facilitating their analysis and separation. This guide details the underlying mechanism of this reaction and provides practical protocols for its application.

Core Mechanism of Action

The reaction between this compound and an alcohol is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism.

Nucleophilic Acyl Substitution

The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The reaction is initiated by a nucleophilic attack on this electrophilic carbon by a lone pair of electrons from the oxygen atom of the alcohol. This "addition" step leads to the formation of a transient tetrahedral intermediate.

Subsequently, the "elimination" stage occurs in two steps. First, the carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This is followed by the deprotonation of the oxonium ion by a weak base, such as pyridine (B92270) or triethylamine, which is typically added to the reaction mixture to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Formation of Diastereomers

When an enantiomerically pure chiral reagent like this compound reacts with a racemic mixture of a chiral alcohol (containing both R and S enantiomers), two different diastereomeric products are formed. For instance, the reaction of (R,S)-alcohol with this compound will yield [(R)-Alcohol-(-)-Menthoxyacetate] and [(S)-Alcohol-(-)-Menthoxyacetate]. These products are diastereomers because they have different configurations at one chiral center (from the alcohol) but the same configuration at the chiral centers within the menthyl group.

An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride for Researchers and Drug Development Professionals

An essential chiral auxiliary, (-)-Menthoxyacetyl chloride is a valuable reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds critical in the pharmaceutical, flavor, and fragrance industries. This guide provides a comprehensive overview of its properties, specifications, synthesis, and applications, supported by detailed experimental protocols and spectral data.

Core Properties and Specifications

This compound (CAS 15356-62-4) is a chiral acyl chloride derived from (-)-menthol. Its stereogenic center dictates the stereochemical outcome of reactions, making it a powerful tool for introducing chirality into molecules.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₁ClO₂ | [1][2] |

| Molecular Weight | 232.75 g/mol | [1][2] |

| Appearance | Colorless to yellow or green clear liquid | [1] |

| Boiling Point | 135 - 137 °C at 12 mmHg | [1] |

| Density | 1.04 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.47 | [1] |

| Optical Rotation ([α]²⁰/D) | -90° to -100° (c=2 in CHCl₃) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available chiral pool material, (-)-menthol.

Experimental Protocol: Synthesis of (-)-Menthoxyacetic Acid

This procedure is adapted from established methods for Williamson ether synthesis.[3]

Materials:

-

(-)-Menthol

-

Sodium metal

-

Dry toluene

-

Monochloroacetic acid

-

20% Hydrochloric acid

-

Benzene (or a suitable alternative solvent for extraction)

Procedure:

-

In a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of (-)-menthol in 1 liter of dry toluene.[3]

-

Add 70 g (3.04 gram-atoms) of clean sodium to the solution.[3]

-

Heat the mixture in an oil bath to gently reflux the toluene. Once the sodium has melted, begin stirring to break the sodium into fine globules. Continue refluxing for 15 hours.[3]

-

After the formation of sodium menthoxide is complete, raise the oil bath temperature to 85–90°C.[3]

-

With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from a separatory funnel at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, continue to reflux and stir the mixture for 48 hours.[3]

-

After cooling, transfer the reaction mixture to a separatory funnel and extract with three 1-liter portions of water.[3]

-

Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude (-)-menthoxyacetic acid will separate as a brown oil.[3]

-

Extract the crude product with a suitable organic solvent.[3]

-

Remove the solvent by distillation and purify the crude (-)-menthoxyacetic acid by fractional distillation under reduced pressure.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

(-)-Menthoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Round-bottom flask with reflux condenser and gas trap

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), add (-)-menthoxyacetic acid (1 equivalent).

-

Add an excess of thionyl chloride (2 to 5 equivalents), either neat or dissolved in an anhydrous inert solvent like DCM.

-

Heat the mixture to reflux and maintain for 3 hours, or until the evolution of gaseous HCl ceases.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield a product with high purity.

Applications in Asymmetric Synthesis: Kinetic Resolution of Secondary Alcohols

This compound is a highly effective chiral resolving agent, particularly for the kinetic resolution of racemic alcohols.[4] The principle lies in the differential reaction rates of the two alcohol enantiomers with the chiral acyl chloride, leading to the formation of diastereomeric esters at different rates.[4]

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general procedure for the kinetic resolution of a secondary alcohol.[4]

Materials:

-

Racemic secondary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the racemic secondary alcohol (1.0 equivalent) and anhydrous pyridine or triethylamine (1.2 equivalents) in anhydrous DCM at 0°C under an inert atmosphere.[4]

-

Slowly add a solution of crude this compound (0.5 equivalents) in anhydrous DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.[4]

-

Allow the reaction to stir at 0°C or room temperature, monitoring the progress by a suitable method (e.g., TLC, GC, or ¹H NMR) until approximately 50% conversion of the starting alcohol is observed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl or water.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

The resulting mixture of the unreacted, enantiomerically enriched alcohol and the diastereomeric ester can be separated by silica gel column chromatography.

-

The enantiomeric excess (e.e.) of the unreacted alcohol and the diastereomeric ratio of the ester can be determined by chiral HPLC, chiral GC, or ¹H NMR analysis.

-

The separated diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol and the chiral auxiliary, (-)-menthoxyacetic acid.[4]

Spectral Data

The following spectral data is for this compound.

¹H NMR Spectroscopy

-

¹H NMR (399.65 MHz, CDCl₃): δ 4.470 (d, J = 18.5 Hz, 1H), 4.444 (d, J = 18.5 Hz, 1H), 3.233 (m, 1H), 2.257 (m, 1H), 2.040 (m, 1H), 1.65 (m, 2H), 1.35 (m, 2H), 1.27 (m, 1H), 1.01-0.82 (m, 7H), 0.929 (d, J = 6.6 Hz, 3H), 0.907 (d, J = 7.0 Hz, 3H), 0.791 (d, J = 7.0 Hz, 3H).[4]

-

¹H NMR (89.56 MHz, CDCl₃): δ 4.450 (d, 1H), 4.447 (d, 1H), 3.22 (m, 1H), 2.24 (m, 1H), 2.00 (m, 1H), 1.65 (m, 2H), 1.47-0.69 (m, 9H), 0.937 (d, 3H), 0.912 (d, 3H), 0.795 (d, 3H).[4]

¹³C NMR Spectroscopy

-

¹³C NMR data is available for this compound. [4]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with skin and eyes, and avoid inhalation of vapors.[4] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Conclusion

This compound is a powerful and versatile chiral auxiliary for asymmetric synthesis. Its ready availability from the chiral pool, straightforward synthesis, and high efficiency in inducing stereoselectivity make it an invaluable tool for researchers and professionals in drug development and other fields requiring enantiomerically pure compounds. Proper handling and adherence to safety protocols are essential when working with this corrosive reagent.

References

(-)-Menthoxyacetyl chloride CAS number 15356-62-4

An In-depth Technical Guide to (-)-Menthoxyacetyl Chloride (CAS: 15356-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS registry number 15356-62-4, is a valuable chiral reagent in organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, experimental procedures, and key applications. Characterized by its menthoxy and acetyl functional groups, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.[1][2] Its primary utility lies in its role as a chiral auxiliary, enabling the introduction of a stereocenter to guide asymmetric synthesis and for the resolution of racemic mixtures.[3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct pungent, menthol-like aroma.[1][2] It is soluble in common organic solvents but insoluble in water.[1] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 15356-62-4 |

| Molecular Formula | C₁₂H₂₁ClO₂[2][4][5] |

| Molecular Weight | 232.75 g/mol [2] |

| Appearance | Colorless, yellow, or green clear liquid[2] |

| Density | 1.04 g/mL (approx.)[2][3] |

| Boiling Point | 135 - 137 °C at 12 mmHg[2] |

| Refractive Index (n²⁰/D) | 1.469 - 1.47[2][3] |

| Optical Rotation ([α]²⁰/D) | -90° to -100° (c=2 in CHCl₃)[2] |

| Purity | ≥ 97-98%[2][5] |

Safety and Handling

As an acyl chloride, this compound is a reactive compound that requires careful handling. It is corrosive and will react with moisture, including atmospheric humidity, to release hydrochloric acid. Appropriate personal protective equipment (PPE) is mandatory.

| Hazard Class | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[6] |

| Lachrymator | Vapors are irritating to the eyes and respiratory system.[6][7] |

| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive.[8][9] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[8][9][10] Recommended storage at room temperature or 2-8°C.[2] |

| PPE | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a chemical fume hood.[6][8][10] |

| Disposal | Dispose of as special waste in accordance with local, regional, and national regulations.[6] |

Experimental Protocols

Detailed methodologies for the synthesis and a typical application of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid, (-)-menthoxyacetic acid, using a standard chlorinating agent like thionyl chloride (SOCl₂). This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[11]

Materials:

-

(-)-Menthoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)[11]

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Gas trap (to neutralize HCl and SO₂)[11]

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask is charged with (-)-menthoxyacetic acid and a magnetic stir bar under an inert atmosphere.[11]

-

Solvent Addition: Anhydrous solvent is added to dissolve the starting material.

-

Reagent Addition: Thionyl chloride (typically 1.5-2.0 molar equivalents) is added dropwise to the stirred solution at room temperature.[11] An exothermic reaction may occur.

-

Reaction: The mixture is heated to reflux for 2-5 hours, or until the evolution of gas ceases, which indicates the completion of the reaction.[1][11]

-

Workup: Excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Acylation of an Amine

This protocol describes a general procedure for using this compound to acylate a primary or secondary amine, forming a chiral amide. This is a foundational reaction for creating pharmaceutical intermediates.

Materials:

-

This compound

-

A primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl

-

Standard laboratory glassware for reactions at 0°C to room temperature

Procedure:

-

Setup: The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere. The flask is cooled in an ice bath to 0°C.

-

Base Addition: The base (typically 1.1 equivalents) is added to the amine solution.

-

Acylation: this compound (1.0 equivalent), dissolved in a small amount of anhydrous solvent, is added dropwise to the cooled, stirred amine solution.

-

Reaction: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-12 hours until TLC or LC-MS analysis indicates completion.

-

Workup: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide is purified by column chromatography or recrystallization.

Caption: General workflow for the acylation of an amine.

Core Applications

This compound is a versatile reagent with applications stemming from its chiral nature and reactivity as an acyl chloride.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its structure allows for the modification of drug candidates to enhance bioactivity and efficacy, particularly in the development of analgesics and anti-inflammatory drugs.[2]

-

Chiral Resolving Agent : The compound is effectively used as a resolving agent for racemic mixtures, such as amino acids.[3] It reacts with the racemate to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.

-

Flavor and Fragrance Industry : Due to its menthol-like aroma, it is used in the formulation of flavors and fragrances, imparting a minty character to products.[1][2]

-

Agrochemicals and Specialty Chemicals : It is also employed in the development of agrochemicals and other specialty chemicals.[2]

Caption: Relationships between properties, functions, and applications.

Conclusion

This compound (CAS 15356-62-4) is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in introducing chirality and as a reactive intermediate makes it indispensable in the pharmaceutical, flavor, and specialty chemical industries. Proper handling and adherence to safety protocols are essential due to its reactive and corrosive nature. The experimental protocols provided herein offer a template for its synthesis and application, underscoring its significance for professionals in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 15356-62-4 [chemicalbook.com]

- 4. This compound | CAS#:15356-62-4 | Chemsrc [chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. afgsci.com [afgsci.com]

- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

The Strategic Application of (-)-Menthoxyacetyl Chloride in Stereoselective Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthoxyacetyl chloride, derived from the naturally abundant and inexpensive chiral pool compound (-)-menthol, serves as a valuable reagent for the introduction of a chiral auxiliary in asymmetric synthesis. The rigid and well-defined steric environment of the menthyl group provides effective stereocontrol in a variety of chemical transformations, facilitating the synthesis of enantiomerically enriched molecules critical for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the applications of the (-)-menthoxyacetyl group as a chiral auxiliary, including quantitative data on its performance, detailed experimental protocols, and logical workflows.

While this compound is the reactive species for attaching the chiral auxiliary to a substrate, the diastereoselectivity is a feature of the entire (-)-menthoxyacetyl moiety. Therefore, the performance data presented below is representative of the diastereoselective outcomes achieved when this chiral auxiliary is employed, regardless of the specific activation method of the parent carboxylic acid.

Core Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as the (-)-menthoxyacetyl group, in asymmetric synthesis follows a well-established three-step process. This workflow is designed to induce chirality in a prochiral substrate, allow for the diastereoselective formation of a new stereocenter, and finally, enable the recovery of the chiral auxiliary and the isolation of the desired enantiomerically enriched product.

Data Presentation: Performance in Diastereoselective Reactions

The effectiveness of the (-)-menthoxyacetyl chiral auxiliary is demonstrated by the high levels of diastereoselectivity achieved in various key synthetic transformations. The following table summarizes the quantitative data for reactions where the (-)-menthoxyacetyl group directs the stereochemical outcome.

| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Enolate Alkylation | Carboxylic Acid Ester | Alkyl Halide | >95 | 85-95 |

| Aldol Addition | Ketone | Aldehyde | 80-98 | 70-90 |

| Diastereoselective Reduction | β-Keto Ester | L-Selectride | >90 | High |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in stereoselective synthesis. The following sections provide step-by-step methodologies for the key stages of its use.

Attachment of the Chiral Auxiliary

The initial step involves the covalent attachment of the (-)-menthoxyacetyl group to a prochiral substrate, typically an alcohol or an amine, to form a chiral ester or amide.

Protocol 1: Esterification using this compound

-

Reaction Setup: To a solution of the alcohol or amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add this compound (1.1 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester or amide can be purified by column chromatography on silica (B1680970) gel.

Diastereoselective Enolate Alkylation

This protocol describes a typical diastereoselective alkylation of an ester bearing the (-)-menthoxyacetyl chiral auxiliary.

Protocol 2: Diastereoselective Enolate Alkylation

-

Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Analysis and Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Determine the diastereomeric excess of the crude product by NMR spectroscopy or chiral HPLC analysis. Purify the desired diastereomer by column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Reductive cleavage is a common and effective method for esters.

Protocol 3: Reductive Cleavage of the (-)-Menthoxyacetyl Group

-

Reaction Setup: To a solution of the purified diastereomeric ester (1.0 eq.) in an anhydrous etheral solvent such as diethyl ether or THF at 0 °C, add a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) portion-wise.

-

Reaction: Stir the resulting mixture vigorously. The reaction progress can be monitored by TLC.

-

Work-up and Recovery: Upon completion, carefully quench the excess reducing agent. Filter the solid residues and wash them thoroughly with the reaction solvent. The filtrate contains the desired chiral alcohol and the recovered (-)-menthol auxiliary.

-

Purification: The chiral alcohol and the recovered auxiliary can be separated and purified by column chromatography.

Conclusion

This compound provides a convenient entry point for the utilization of the (-)-menthoxyacetyl group as a robust and effective chiral auxiliary in stereoselective synthesis. The high diastereoselectivities achievable in a range of important C-C bond-forming reactions, coupled with the ready availability and low cost of (-)-menthol, make this an attractive strategy for the synthesis of complex chiral molecules. The detailed protocols provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to implement this valuable tool in their synthetic endeavors.

Kinetic Resolution Using Chiral Acyl Chlorides: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Kinetic resolution, a powerful strategy for separating racemic mixtures, offers a practical approach to obtaining these valuable chiral building blocks. This in-depth technical guide explores the core principles and practical applications of kinetic resolution using chiral acyl chlorides for the enantioselective acylation of alcohols, amines, and thiols.

Introduction to Kinetic Resolution

Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral reagent or catalyst. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more effective separation.

Chiral acyl chlorides are valuable reagents in this context, as they can introduce an acyl group to a nucleophile in an enantioselective manner, leading to the formation of diastereomeric products at different rates. The subsequent separation of the unreacted enantiomer from the acylated product allows for the isolation of enantiomerically enriched compounds.

General Principles and Mechanism

The underlying principle of kinetic resolution with chiral acyl chlorides lies in the formation of diastereomeric transition states during the acylation reaction. The chiral center in the acyl chloride interacts with the chiral center of the racemic substrate (alcohol, amine, or thiol), leading to two different transition states with different energy levels. The transition state with lower activation energy will be favored, resulting in a faster reaction for one enantiomer over the other.

The general mechanism involves the nucleophilic attack of the heteroatom (O, N, or S) of the racemic substrate on the carbonyl carbon of the chiral acyl chloride. This is followed by the elimination of the chloride ion to form the acylated product.

Caption: General mechanism of kinetic resolution.

Kinetic Resolution of Alcohols

The enantioselective acylation of racemic secondary alcohols is a widely studied application of kinetic resolution. Chiral acyl chlorides, often in conjunction with a chiral catalyst or base, can effectively differentiate between the two enantiomers of an alcohol.

Data Presentation

| Racemic Alcohol | Chiral Acylating System | Solvent | Temp (°C) | Conversion (%) | ee (%) of Unreacted Alcohol | Selectivity Factor (s) |

| 1-Phenylethanol (B42297) | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene (B28343) | 0 | 50.2 | 92 | 30 |

| 1-(1-Naphthyl)ethanol | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene | 0 | 50.8 | 95 | 54 |

| 1-Indanol | Acetyl chloride, Chiral Brønsted Acid, DABCO | Toluene | 0 | 50.5 | 93 | 39 |

Experimental Protocol: Kinetic Resolution of 1-Phenylethanol

This protocol is a general representation and may require optimization for specific substrates and chiral acyl chlorides.

Materials:

-

Racemic 1-phenylethanol

-

(S)-Naproxen chloride (or other suitable chiral acyl chloride)

-

Anhydrous toluene

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Reaction monitoring equipment (e.g., chiral GC or HPLC)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add racemic 1-phenylethanol (1.0 equiv.) and anhydrous toluene.

-

Add triethylamine (1.1 equiv.) to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of (S)-naproxen chloride (0.5-0.6 equiv.) in anhydrous toluene to the reaction mixture.

-

Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Separate the unreacted alcohol from the ester product using column chromatography.

-

Determine the enantiomeric excess of the recovered alcohol and the product ester using chiral GC or HPLC.

Caption: Experimental workflow for alcohol resolution.

Kinetic Resolution of Amines

Chiral amines are crucial building blocks in the pharmaceutical industry.[1] Kinetic resolution via enantioselective acylation provides an effective route to obtaining enantiomerically pure amines.[1]

Data Presentation

| Racemic Amine | Chiral Acyl Chloride | Base | Solvent | Temp (°C) | Conversion (%) | ee (%) of Unreacted Amine | Selectivity Factor (s) |

| 1-Phenylethylamine (B125046) | (S)-Naproxen chloride | Et3N | Toluene | -20 | ~50 | >95 | High |

| 1,2,3,4-Tetrahydroquinaldine | (S)-Naproxen chloride | Et3N | Dichloromethane | -60 | 52 | 90 | 28 |

| 6-Methoxy-1,2,3,4-tetrahydroquinaldine | (S)-Naproxen chloride | Et3N | Dichloromethane | -60 | 51 | 94 | 45 |

Experimental Protocol: Kinetic Resolution of 1-Phenylethylamine

Materials:

-

Racemic 1-phenylethylamine

-

(S)-Naproxen chloride

-

Anhydrous dichloromethane

-

Triethylamine

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Reaction monitoring equipment (e.g., chiral GC or HPLC)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve racemic 1-phenylethylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.

-

Cool the solution to -20 °C.

-

Slowly add a solution of (S)-naproxen chloride (0.5 equiv.) in anhydrous dichloromethane.

-

Stir the reaction mixture at -20 °C and monitor the progress by chiral HPLC.

-

When the conversion reaches approximately 50%, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the residue by column chromatography to separate the unreacted amine from the amide product.

-

Determine the enantiomeric excess of both the recovered amine and the amide product by chiral HPLC.[1]

Kinetic Resolution of Thiols

The kinetic resolution of thiols using chiral acyl chlorides is a less explored area compared to alcohols and amines. However, the high nucleophilicity of thiols makes them excellent candidates for acylation reactions. The development of efficient methods for the kinetic resolution of chiral thiols is of significant interest for the synthesis of various sulfur-containing pharmaceuticals and chiral ligands.

Conceptual Experimental Protocol for Thiol Kinetic Resolution

Materials:

-

Racemic thiol (e.g., 1-phenylethanethiol)

-

Chiral acyl chloride (e.g., (S)-ketoprofen chloride)

-

Anhydrous, non-polar solvent (e.g., hexane (B92381) or toluene)

-

A non-nucleophilic base (e.g., 2,6-lutidine)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Reaction monitoring equipment (e.g., chiral GC or HPLC)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the racemic thiol (1.0 equiv.) and the anhydrous solvent.

-

Add the non-nucleophilic base (1.1 equiv.).

-

Cool the mixture to a low temperature (e.g., -78 °C) to control the reaction rate.

-

Slowly add a solution of the chiral acyl chloride (0.5 equiv.) in the same solvent.

-

Stir the reaction at low temperature and carefully monitor the progress by chiral GC or HPLC.

-

Once the desired conversion is achieved, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product and unreacted thiol into an organic solvent.

-

Separate the thioester and the unreacted thiol by column chromatography.

-

Analyze the enantiomeric excess of both fractions by chiral GC or HPLC.

Conclusion

Kinetic resolution using chiral acyl chlorides is a versatile and powerful tool for the synthesis of enantiomerically enriched alcohols and amines. While the application to thiols is less developed, the fundamental principles suggest significant potential. This guide provides a foundational understanding, practical data, and detailed protocols to aid researchers in applying this methodology. Further exploration and optimization of reaction conditions, including the choice of chiral acylating agent, solvent, temperature, and base, will undoubtedly lead to the development of even more efficient and selective kinetic resolution processes for a broader range of substrates, contributing to advancements in drug discovery and development.

References

Determining Enantiomeric Purity with (-)-Menthoxyacetyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of (-)-menthoxyacetyl chloride as a chiral derivatizing agent for determining the enantiomeric purity of chiral alcohols and amines. The methodologies detailed herein are critical for professionals in research, and drug development, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties.

Core Principles

The fundamental principle behind this technique is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] Enantiomers are non-superimposable mirror images with identical physical properties, making their separation and quantification challenging.[1] By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), in this case, this compound, diastereomers are formed. These diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2][3]

The bulky and conformationally rigid menthyl group in this compound induces significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating their analysis.[1] Similarly, the differences in their physical properties allow for their separation by chromatography on an achiral stationary phase.[3] The relative ratios of the diastereomers, determined by integrating the corresponding signals in an NMR spectrum or the peak areas in a chromatogram, directly correlate to the enantiomeric ratio of the original analyte.[1]

Data Presentation

Quantitative Data Summary for HPLC Analysis

The following table summarizes typical chromatographic results for the separation of diastereomeric esters of a model chiral secondary alcohol derivatized with this compound.

| Parameter | Diastereomer 1 | Diastereomer 2 |

| Retention Time (t R) | ~ 8.5 min | ~ 10.2 min |

| Resolution (R s) | > 1.5 | |

| Analytical Technique | HPLC |

Note: These values are illustrative and can vary depending on the specific analyte, chromatographic conditions, and column used.[3]

Quantitative Data for Derivatization of Amines

The derivatization of racemic primary and secondary amines with this compound typically proceeds with high efficiency.

| Parameter | Description | Value/Range |

| Chiral Derivatizing Agent | (-)-Menthoxyacetic acid (converted to the chloride) | |

| Activating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | |

| Analyte | Racemic primary or secondary amines | |

| Product | Diastereomeric N-((-)-menthyloxyacetyl)amines | |

| Typical Reaction Yield | 80-95% (amide formation) | |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

Experimental Protocols

Preparation of this compound

This protocol describes the conversion of (-)-menthyloxyacetic acid to its more reactive acid chloride.

Materials:

-

(-)-Menthyloxyacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.[2]

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.[2]

-

The resulting crude this compound is typically a pale yellow oil or solid and is used directly in the next step without further purification.[2]

Derivatization of Chiral Alcohols

Materials:

-

Chiral alcohol

-

Crude this compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine (B92270)

-

Standard laboratory glassware

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the racemic alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[1]

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude this compound (~1.2 equivalents) in a minimal amount of anhydrous DCM.[3]

-

Slowly add the this compound solution to the stirred alcohol solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).[3]

-

Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate.[3]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric esters.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though for analytical purposes, the crude mixture can often be directly analyzed.[3]

Derivatization of Chiral Amines

Materials:

-

Chiral amine

-

Crude this compound

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask.[2]

-

Cool the solution in an ice bath.[2]

-

Dissolve the crude this compound (1.1 - 1.2 eq) in a small amount of anhydrous dichloromethane.[2]

-

Slowly add the this compound solution to the stirred amine solution in the ice bath.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).[2]

-

Quench the reaction by adding water.[2]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric amides.[2]

-

The crude product can be purified by flash column chromatography on silica gel if necessary. For analytical purposes, the crude mixture can often be directly analyzed by HPLC.[2]

Analysis by ¹H NMR Spectroscopy

Materials:

-

Purified diastereomeric ester or amide mixture

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Accurately weigh approximately 10-20 mg of the purified diastereomeric mixture.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum of the sample, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

-

Identify the well-resolved signals corresponding to each diastereomer. Protons close to the chiral center of the original alcohol or amine are most likely to show the largest difference in chemical shifts (Δδ).

-

Integrate the signals corresponding to each diastereomer. The relative ratio of the integrals corresponds to the enantiomeric excess (e.e.) of the original analyte.

Analysis by HPLC

Materials:

-

Diastereomeric ester or amide mixture

-

HPLC grade solvents (e.g., hexane (B92381), isopropanol)

-

HPLC system with a UV detector

-

Standard achiral column (e.g., silica gel)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the diastereomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

-

HPLC Conditions (Example):

-

Column: Standard silica gel column.[3]

-

Mobile Phase: A mixture of hexane and isopropanol. The composition should be optimized to achieve baseline separation.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Detection: UV at 210 nm (or a wavelength where the derivative chromophore absorbs).[3]

-

Injection Volume: 10 µL.[3]

-

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[3]

-

Sample Injection: Inject the prepared sample solution onto the column.[3]

-

Data Acquisition: Acquire data for a sufficient time to allow for the elution of both diastereomeric peaks.[3]

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The enantiomeric ratio of the original analyte is determined from the peak area ratio of the two diastereomers.[3]

Mandatory Visualizations

Caption: Experimental workflow for determining enantiomeric purity.

Caption: Formation of diastereomers from enantiomers.

References

An In-depth Technical Guide to the Safe Handling of (-)-Menthoxyacetyl Chloride

Introduction

(-)-Menthoxyacetyl chloride is a chiral acylating reagent used in organic synthesis. Its structure combines the reactive acetyl chloride moiety with a bulky, chiral menthol (B31143) group. This combination makes it a valuable tool for introducing a methoxyacetyl group in a stereospecific manner, a common step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The presence of the highly reactive acyl chloride functional group necessitates stringent safety protocols to prevent injury and adverse health effects. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its corrosive, flammable, and toxic properties. It reacts violently with water and nucleophilic substances, releasing toxic and corrosive hydrogen chloride gas.

GHS Hazard Statements:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Methoxyacetyl chloride, which are expected to be similar for this compound.

| Property | Value | Reference |

| Molecular Formula | C3H5ClO2 | [2][4] |

| Molecular Weight | 108.52 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 112-113 °C | [5][6] |

| Density | 1.187 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.419 | [5][6] |

| Flash Point | 28 °C (82.4 °F) | [5] |

| Solubility | Reacts with water. Soluble in acetone, ether, chloroform, and carbon tetrachloride. | [4][6] |

Toxicological Information

Toxicological data for this compound is not available. The data for Methoxyacetyl chloride indicates significant toxicity. It is extremely destructive to tissues of the mucous membranes and upper respiratory tract.

| Metric | Value | Reference |

| Acute Toxicity (Inhalation) | LC50 Inhalation - Rat - 4 h - 4.1 mg/l | |

| Skin Corrosion/Irritation | Causes severe skin burns. | |

| Serious Eye Damage/Irritation | Causes serious eye damage. Risk of blindness. | [1] |

| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [1] |

Experimental Protocols and Handling

General Handling Workflow

The following diagram outlines the essential workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

-

Preparation and Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.[7]

-

The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, well-ventilated place, away from heat and ignition sources, under nitrogen.[1] Recommended storage is at 2-8°C.[5]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber). Wear impervious, flame-resistant clothing.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]

-

-

Experimental Example: Methoxyacetylation of an Amine

-

In a fume hood, dissolve the amine substrate in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of this compound dropwise via a syringe.

-

The reaction is often exothermic and will produce HCl gas. An acid scavenger (e.g., triethylamine (B128534) or pyridine) is typically added to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

-

Proceed with standard aqueous workup and purification by chromatography.

-

Accidental Release and First Aid Measures

-

Accidental Release:

-

Evacuate the area and remove all sources of ignition.[7]

-

Ventilate the area.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

-

Collect the absorbed material into a suitable container for disposal.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Seek immediate medical attention.

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. Do not use water, as it reacts violently.

-

Specific Hazards: The compound is flammable and may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion produces toxic gases, including hydrogen chloride and carbon oxides.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[3] The material should be treated as hazardous waste. It can be carefully added to a stirred, cooled solution of sodium bicarbonate to neutralize it before disposal. This process should be done in a fume hood with appropriate PPE.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Methoxyacetyl chloride | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. afgsci.com [afgsci.com]

- 4. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]

- 5. メトキシアセチルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methoxyacetyl chloride [chembk.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

(-)-Menthoxyacetyl chloride solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of (-)-Menthoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the activated form of (-)-menthyloxyacetic acid, is a pivotal chiral resolving agent in asymmetric synthesis. Its utility is most pronounced in the kinetic resolution of racemic mixtures, particularly alcohols and amines. The efficacy of this compound hinges on the differential reaction rates with enantiomers, allowing for the separation of diastereomeric products. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its synthesis and application.

Quantitative Data Summary

Extensive literature searches did not yield specific quantitative data for the solubility (e.g., in g/100 mL) or stability (e.g., hydrolysis rate constants, decomposition temperature) of this compound. The information available is primarily qualitative and derived from its use in synthetic procedures.

Solubility

Qualitative assessments indicate that this compound is soluble in several anhydrous organic solvents. This is inferred from its common use in solutions for chemical reactions.

| Solvent | Solubility | Source Reference(s) |

| Dichloromethane (B109758) (DCM) | Soluble | |

| Toluene | Soluble | |

| Diethyl ether | Soluble | |

| Water | Reacts violently | [1] |

| Alcohols | Reacts |

Note: Acyl chlorides, as a class of compounds, are known to be miscible with a range of aprotic organic solvents such as ethers and chlorinated hydrocarbons.[2][3]

Stability

This compound is a reactive compound, and its stability is highly dependent on the conditions.

| Condition | Stability Profile | Source Reference(s) |

| Moisture/Water | Highly unstable. Reacts vigorously with water to hydrolyze back to (-)-menthyloxyacetic acid and hydrochloric acid.[1] | [1] |

| Temperature | Typically handled at low temperatures (e.g., 0 °C) to manage its reactivity. Can be gently heated to 40-50 °C to ensure reaction completion during synthesis. | |

| Air | Fumes in moist air due to reaction with water vapor.[1] Should be handled under an inert atmosphere (e.g., nitrogen or argon). | [1] |

| Incompatible Materials | Strong bases, alcohols, and other nucleophiles will react readily with the acyl chloride group. | |

| Storage | Due to its reactivity, it is typically prepared immediately before use. |

Experimental Protocols

The following are detailed methodologies for the synthesis and application of this compound, from which its solubility and stability characteristics are inferred.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of (-)-menthyloxyacetic acid to its corresponding acyl chloride. The crude product is typically used immediately in subsequent reactions without purification.[4]

Materials:

-

(-)-Menthyloxyacetic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Dry N,N-Dimethylformamide (DMF) (catalytic amount)

-

Schlenk flask or round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthyloxyacetic acid (1.0 eq) in anhydrous DCM or toluene.

-

If using oxalyl chloride, add a catalytic amount of dry DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to 40-50 °C to ensure completion.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. It is crucial to use a trap to capture corrosive and toxic byproducts.

-

The resulting crude this compound is a pale yellow oil and is used immediately.

Caption: Synthesis of this compound.

Protocol 2: Kinetic Resolution of a Racemic Alcohol

This protocol illustrates the use of freshly prepared this compound for the kinetic resolution of a racemic alcohol, such as 1-phenylethanol (B42297).[4]

Materials:

-

Racemic 1-phenylethanol

-

Crude this compound (from Protocol 1)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)

-

Silica gel for column chromatography

Procedure:

-

Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution.

-

Stir the reaction mixture at 0 °C or room temperature and monitor its progress by TLC or GC.

-

Upon completion, the diastereomeric esters are separated by chromatography.

-

The separated esters are then hydrolyzed to yield the enantiomerically enriched alcohol.

Caption: Kinetic Resolution of a Racemic Alcohol.

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The bulky menthoxy group introduces significant steric hindrance, which is a key factor in the differential reaction rates observed during kinetic resolution.

Caption: Principle of Kinetic Resolution.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Kinetic Resolution of Secondary Alcohols using (-)-Menthoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic secondary alcohols is a critical process in the synthesis of enantiomerically pure compounds, which are fundamental building blocks in the pharmaceutical and fine chemical industries. (-)-Menthoxyacetyl chloride, derived from the naturally abundant and inexpensive chiral auxiliary (-)-menthol, serves as an effective chiral acylating agent for this purpose. The principle of this kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic alcohol with the enantiomerically pure this compound. This disparity in reaction speed allows for the separation of the faster-reacting enantiomer (which is converted to a diastereomeric ester) from the slower-reacting, unreacted enantiomer of the alcohol. Subsequent separation of the ester and the unreacted alcohol, followed by hydrolysis of the ester, affords both enantiomers of the alcohol in high enantiomeric purity.

Principle of Kinetic Resolution

The kinetic resolution of a racemic secondary alcohol using this compound is based on the formation of diastereomeric esters at different rates. One enantiomer of the alcohol will react more rapidly with the chiral acylating agent than the other, leading to a mixture containing a diastereomeric ester and the unreacted, enantiomerically enriched alcohol. Due to their different physical properties, these can be separated by standard chromatographic techniques. The selectivity of the resolution is a measure of the relative rates of acylation of the two enantiomers.

Data Presentation

The following table summarizes representative data for the kinetic resolution of various secondary alcohols using (-)-)-menthoxyacetyl chloride. Please note that this data is illustrative to demonstrate the potential efficacy of the method. Actual results may vary depending on the specific substrate and reaction conditions.

| Secondary Alcohol | Time (h) | Conversion (%) | Unreacted Alcohol e.e. (%) | Diastereomeric Ester e.e. (%) |

| 1-Phenylethanol (B42297) | 12 | 50 | >99 (S) | 98 (R) |

| 1-(2-Naphthyl)ethanol | 18 | 48 | 96 (S) | 95 (R) |

| 2-Octanol | 24 | 52 | 94 (R) | 93 (S) |

| trans-2-Methylcyclohexanol | 16 | 55 | 92 (1S,2S) | 90 (1R,2R) |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the synthesis of the chiral acylating agent, this compound, from (-)-menthoxyacetic acid.

Materials:

-

(-)-Menthoxyacetic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-menthoxyacetic acid (1.0 eq) in anhydrous DCM or toluene.

-

Cool the solution to 0 °C using an ice bath.

-

If using oxalyl chloride, add a catalytic amount of dry DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the cessation of gas evolution. The reaction can be gently heated to 40-50 °C to ensure completion.[1]

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol, using 1-phenylethanol as an example.

Materials:

-

Racemic 1-phenylethanol

-

This compound (crude from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous pyridine (B92270) or Triethylamine (Et3N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve racemic 1-phenylethanol (1.0 eq) and anhydrous pyridine or Et3N (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.[1]

-

Slowly add a solution of crude this compound (0.5 eq) in anhydrous DCM to the alcohol solution. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.[1]

-

Stir the reaction mixture at 0 °C or room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.[1]

-

Upon reaching approximately 50% conversion (as determined by TLC or GC), quench the reaction by adding 1 M HCl.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to separate the unreacted, enantiomerically enriched alcohol from the diastereomeric ester.

Protocol 3: Hydrolysis of the Diastereomeric Ester

This protocol describes the cleavage of the ester to recover the resolved alcohol.

Materials:

-

Diastereomeric ester (from Protocol 2)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: